Potassium octadecanoate-2,2-D2
CAS No.: 352438-86-9
Cat. No.: VC3026323
Molecular Formula: C18H35KO2
Molecular Weight: 324.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352438-86-9 |
|---|---|
| Molecular Formula | C18H35KO2 |
| Molecular Weight | 324.6 g/mol |
| IUPAC Name | potassium;2,2-dideuteriooctadecanoate |
| Standard InChI | InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2; |
| Standard InChI Key | ANBFRLKBEIFNQU-LDSOZFSUSA-M |
| Isomeric SMILES | [2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Introduction
Chemical Identity and Structure
Potassium octadecanoate-2,2-D2 is the potassium salt of deuterated stearic acid, specifically with deuterium atoms at the 2,2 positions of the carbon chain. This compound represents an important class of isotopically labeled fatty acid derivatives used in various analytical applications.
| Parameter | Value |
|---|---|
| Common Name | Potassium octadecanoate-2,2-D2 |
| IUPAC Name | potassium;2,2-dideuteriooctadecanoate |
| CAS Number | 352438-86-9 |
| Molecular Formula | C18H35KO2 |
| Structural Formula | [2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+] |
| Molecular Weight | 324.6 g/mol |
| InChI | InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2; |
| InChIKey | ANBFRLKBEIFNQU-LDSOZFSUSA-M |
| Parent Compound | (2,2-~2~H_2_)Octadecanoic acid (CID 12346568) |
The structure features an 18-carbon chain with two deuterium atoms specifically incorporated at the second carbon position, replacing the hydrogen atoms normally found at this location. This selective deuteration creates a compound with distinct spectroscopic properties while maintaining chemical behavior similar to non-deuterated potassium stearate .
Physical and Chemical Properties
The physical and chemical properties of Potassium octadecanoate-2,2-D2 determine its behavior in various experimental conditions and applications. These properties are essential for researchers to understand when designing experiments involving this compound.
Synthesis
The synthesis of Potassium octadecanoate-2,2-D2 involves specific chemical processes to ensure high isotopic purity and yield. Understanding these synthetic pathways is essential for producing high-quality material for research applications.
Preparation of Deuterated Precursor
The synthesis of the precursor, Octadecanoic-2,2-D2 acid (CAS: 19905-58-9), represents a crucial step in the production process. Recent literature describes a homologation procedure for the direct conversion of carboxylic acids into their 2,2-dideuterated homologues . This methodology can be applied for obtaining both odd- and even-numbered 2,2-dideuterated fatty acids starting from various carboxylic acids .
The reiteration of this process can also be employed for the synthesis of polydeuterated fatty acids in which the heavy atoms are placed on adjacent carbon atoms or differently arranged in the molecule . This flexibility in synthetic approach allows for the creation of various isotopically labeled fatty acid derivatives with customized labeling patterns.
Applications and Uses
Potassium octadecanoate-2,2-D2 has numerous applications in scientific research due to its unique isotopic properties. These applications span multiple disciplines and analytical techniques.
Analytical Chemistry
As a deuterium-labeled compound, Potassium octadecanoate-2,2-D2 serves as a valuable standard or reference material in mass spectrometry and NMR spectroscopy. Its unique isotopic signature enables accurate quantification and identification in complex matrices. The compound is particularly useful in:
-
Quantitative mass spectrometry
-
Metabolite profiling
-
Lipid analysis
-
Environmental sample analysis
The defined position of the deuterium labels makes this compound ideal for distinguishing between endogenous and exogenous fatty acids in biological systems .
Isotopic Labeling Studies
The incorporation of deuterium atoms at the 2,2 positions makes this compound ideal for isotopic labeling in various research applications. The stability of the carbon-deuterium bond under most physiological conditions allows for reliable tracking of the labeled compound in:
-
Metabolic pathway studies
-
Pharmacokinetic investigations
-
Fatty acid oxidation research
-
Lipid metabolism studies
Comparative Research
Potassium octadecanoate-2,2-D2 is often compared to non-deuterated analogs like potassium stearate to study isotope effects on physical and chemical properties. These comparative studies provide valuable insights into:
-
Reaction kinetics
-
Enzyme specificity
-
Membrane dynamics
-
Transport mechanisms
The minimal structural difference but significant mass difference makes this compound ideal for these comparative investigations.
Related Compounds
Several compounds are structurally or functionally related to Potassium octadecanoate-2,2-D2, expanding the toolkit available for researchers working with isotopically labeled fatty acids.
These related compounds offer researchers flexibility in selecting the most appropriate isotopically labeled material for specific applications. The varying degrees of deuteration (from selective labeling at specific positions to complete deuteration) provide options for different experimental designs and analytical requirements .
Analytical Methods and Characterization
Various analytical techniques are employed to characterize Potassium octadecanoate-2,2-D2 and monitor its use in research applications. These methods ensure the identity, purity, and isotopic composition of the compound.
Mass Spectrometry
Mass spectrometry represents the primary analytical technique for characterizing deuterium-labeled compounds like Potassium octadecanoate-2,2-D2. The technique provides:
-
Confirmation of molecular weight (324.6 g/mol)
-
Verification of isotopic purity (typically 98 atom % D)
-
Detection of potential contaminants
-
Quantification in complex matrices
The 2 Da mass shift compared to the non-deuterated analog creates a distinct spectral pattern that facilitates identification and quantification .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers complementary information about the structure and isotopic composition of Potassium octadecanoate-2,2-D2:
-
1H-NMR: Absence of signals at the 2-position confirms deuteration
-
2H-NMR (Deuterium NMR): Provides direct observation of the deuterium atoms
-
13C-NMR: Shows characteristic splitting patterns due to 13C-D coupling
These spectroscopic techniques collectively provide definitive confirmation of the compound's structure and labeling pattern .
The compound is typically available in milligram to gram quantities, suitable for analytical and research applications. The high purity specifications (typically ≥98% chemical purity and ≥98% isotopic purity) ensure reliable experimental results .
Research Applications and Findings
The unique properties of Potassium octadecanoate-2,2-D2 have led to its use in various research contexts, yielding important findings in multiple scientific domains.
Metabolic Studies
Deuterium-labeled fatty acids, including derivatives of Potassium octadecanoate-2,2-D2, have been instrumental in elucidating metabolic pathways related to lipid metabolism . The strategic placement of deuterium atoms at the 2,2 positions allows researchers to track specific metabolic transformations, particularly:
-
β-oxidation processes
-
Fatty acid elongation
-
Incorporation into complex lipids
-
Tissue distribution and turnover
These studies have contributed significantly to our understanding of normal and pathological lipid metabolism .
Electrochemical Investigations
Studies on the electrochemical oxidation of aliphatic carboxylates, including deuterated compounds, have provided insights into reaction mechanisms such as the Kolbe reaction . Research has demonstrated that:
-
Electron transfer activation and decarboxylation reactions occur under mixed kinetic control
-
Acyloxy radicals formed during electrochemical oxidation can generate free radicals and carbocations
-
These intermediates can react with various substrates to form new products
These findings contribute to both fundamental electrochemistry and synthetic methodology development .
Analytical Method Development
Potassium octadecanoate-2,2-D2 has played a crucial role in developing and validating analytical methods for fatty acid quantification. Key achievements include:
-
Improved internal standardization in mass spectrometry-based lipidomics
-
Enhanced sensitivity and selectivity in complex biological samples
-
Method validation for environmental and food analysis
-
Tracking of fatty acid transformations in biological systems
These methodological advances have broad implications for fields ranging from clinical diagnostics to environmental monitoring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume